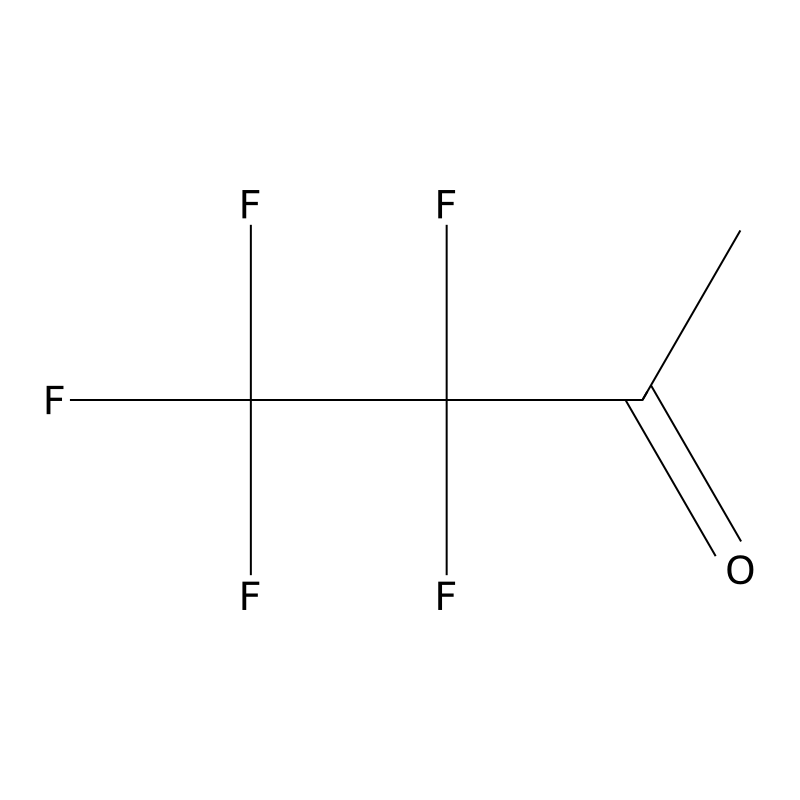3,3,4,4,4-Pentafluorobutan-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fluorinated Organic Chemistry
The presence of five fluorine atoms makes 3,3,4,4,4-Pentafluorobutan-2-one a fluorinated organic molecule. Fluorine substitution can significantly alter the properties of a molecule, impacting factors like reactivity, stability, and solubility. Researchers might explore how these properties of 3,3,4,4,4-Pentafluorobutan-2-one can be utilized in various synthetic applications [1].
Building Block for Complex Molecules
The ketone functional group (C=O) within the molecule makes 3,3,4,4,4-Pentafluorobutan-2-one a potential building block for synthesizing more complex molecules. Studies might investigate its use in creating novel fluorinated pharmaceuticals or functional materials [2].
Physical Chemistry Studies
The unique combination of fluorine atoms and a ketone group might be of interest for researchers in physical chemistry. Investigations into the molecule's physical properties, such as boiling point, density, and dipole moment, could contribute to a broader understanding of fluorinated organic compounds [3].
Please note
The information above is based on the general properties of 3,3,4,4,4-Pentafluorobutan-2-one's structure and may not reflect specific research applications. Further scientific literature searches might be required to identify documented research using this compound.
Additional Resources:
- You can find more general information about 3,3,4,4,4-Pentafluorobutan-2-one on PubChem, a public database of chemical information: [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; [last update 2023 Sep 16]. 3,3,4,4,4-Pentafluorobutan-2-one. CID=11484124. Available from: ]()
3,3,4,4,4-Pentafluorobutan-2-one is a highly fluorinated ketone characterized by its five fluorine atoms attached to a butanone backbone. Its molecular formula is C4F5O, and it is recognized for its unique physical and chemical properties, including high thermal stability and reactivity due to the presence of fluorine atoms. This compound is typically a colorless liquid that exhibits significant volatility and flammability, making it hazardous under certain conditions .
Corrosivity
Fluorinated compounds can be corrosive to skin and eyes.
Toxicity
The high electronegativity of fluorine can alter the reactivity of the molecule, potentially leading to unforeseen toxic effects.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
- Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.
- Halogenation: The presence of fluorine allows for further halogenation reactions under specific conditions .
Several methods exist for synthesizing 3,3,4,4,4-pentafluorobutan-2-one:
- Fluorination of Butanone: Direct fluorination of butanone using elemental fluorine or fluorinating agents can yield the desired pentafluorinated product.
- Rearrangement Reactions: Certain rearrangement reactions involving perfluorinated precursors may also lead to the formation of this compound.
- Substitution Reactions: Utilizing brominated or chlorinated intermediates that undergo nucleophilic substitution with fluoride sources can produce 3,3,4,4,4-pentafluorobutan-2-one .
3,3,4,4,4-Pentafluorobutan-2-one finds applications in various fields:
- Solvent in Organic Chemistry: Due to its unique solvent properties and ability to dissolve a wide range of organic compounds.
- Fluorinated Probes: Used in NMR spectroscopy as a probe for studying molecular interactions due to the sensitivity of fluorine NMR signals.
- Precursor in Synthesis: Acts as an intermediate in the synthesis of other fluorinated compounds and materials .
Interaction studies involving 3,3,4,4,4-pentafluorobutan-2-one focus on its reactivity with biological molecules. Research indicates that its fluorinated nature allows it to interact selectively with thiol groups in proteins and other biomolecules. Such interactions can be monitored using Nuclear Magnetic Resonance spectroscopy to observe changes in chemical shifts that indicate binding events or conformational changes in target molecules .
Several compounds share structural similarities with 3,3,4,4,4-pentafluorobutan-2-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4F5BrO | Contains bromine; used in various organic synthesis reactions. |
| 1-Chloro-3,3,4,4-tetrafluorobutan-2-one | C4F4ClO | One less fluorine; exhibits different reactivity patterns. |
| 1-Fluoro-3-fluoroacetylbutane | C6F6O | Contains multiple fluoro groups; used as a reagent in organic synthesis. |
| 1-Bromo-1-fluoro-2-butanone | C5F5BrO | Similar reactivity; used in pharmaceutical applications. |
Uniqueness
What sets 3,3,4,4,4-pentafluorobutan-2-one apart from these similar compounds is its high degree of fluorination combined with its ketone functionality. This unique combination imparts distinctive physical properties such as high thermal stability and specific reactivity patterns that are advantageous for certain applications in organic synthesis and analytical chemistry .
XLogP3
GHS Hazard Statements
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








